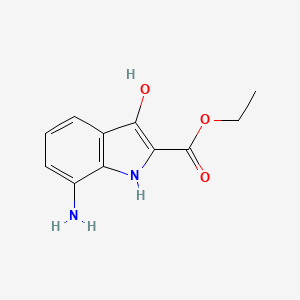![molecular formula C7H9N3O3 B12968428 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxepine ring with a triazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxepine derivative with a triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: These compounds share a similar triazole moiety but differ in the fused ring structure.
1,2,4-Triazole-containing scaffolds: These compounds have a similar triazole core but vary in their substituents and overall structure.
Uniqueness
4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid is unique due to its combination of an oxepine ring with a triazole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and offers potential advantages in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-7(12)6-2-1-4-5(3-13-6)9-10-8-4/h6H,1-3H2,(H,11,12)(H,8,9,10) |
Clé InChI |
KGQRQWZOKDQZGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NNN=C2COC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




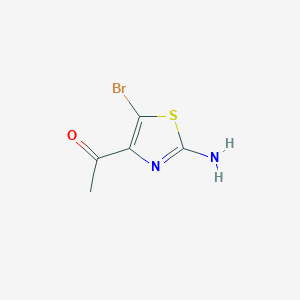
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)
![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)

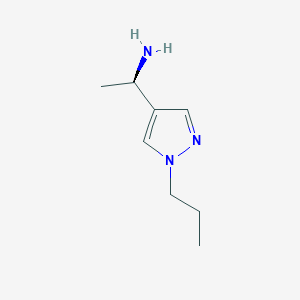
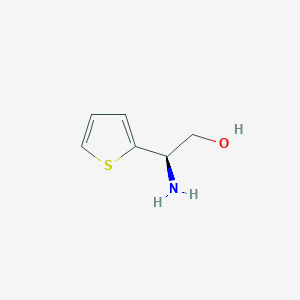
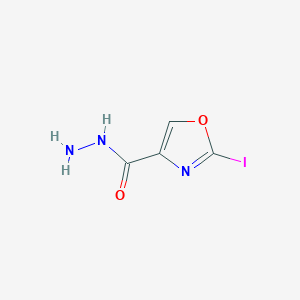


![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
